N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the formation of the benzimidazole core followed by the introduction of the 3-methoxypropyl group. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent alkylation with 3-methoxypropyl halide yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimalarial, antiproliferative, and apoptotic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide: Known for its xanthine oxidase inhibitory activity.
N-(3-cyano-1H-indol-5-yl)isonicotinamide: Another xanthine oxidase inhibitor with a different structural motif.
Uniqueness
N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide stands out due to its unique 3-methoxypropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-methoxypropyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-17-6-2-5-13-12(16)9-3-4-10-11(7-9)15-8-14-10/h8-9H,2-7H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXGQOSGNPTKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCC2=C(C1)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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